molecular formula C11H20O3 B2805872 Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate CAS No. 1461705-12-3

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate

Cat. No.: B2805872
CAS No.: 1461705-12-3
M. Wt: 200.278
InChI Key: YILSUMKNIUBHHY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate ( 1461705-12-3) is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. It is supplied with a high level of purity (95%) and should be stored at 2-8°C to ensure stability . This compound is intended for Research Use Only and is not approved for use in humans, animals, or as a therapeutic agent. As an ester derivative incorporating an oxane (tetrahydropyran) ring, this compound serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. While specific biological data for this molecule may be limited, its structural features are of significant interest. Compounds containing the oxane ring and ester functionalities are frequently explored in various scientific fields. For instance, certain fatty acid derivatives have been investigated for their potential use as herbicides , and other pyran derivatives have been developed for use in perfumery due to their olfactory properties . Researchers may find this chemical useful as a precursor or model compound in the synthesis of more complex molecules for applications in agrochemical, fragrance, or pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-propan-2-yloxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-8(2)10-6-9(4-5-14-10)7-11(12)13-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILSUMKNIUBHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 2 Propan 2 Yl Oxan 4 Yl Acetate and Analogous Oxane Esters

Stereoselective and Diastereoselective Routes to Tetrahydropyran (B127337) Cores

The formation of the tetrahydropyran (oxane) ring is the foundational step in the synthesis of the target molecule and its analogs. The spatial arrangement of substituents on this ring is determined during its formation, making stereoselective cyclization reactions paramount. Functionalized THP rings are prevalent scaffolds in numerous natural products, and various powerful techniques have been developed for their construction. nih.gov

The Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, has become a premier strategy for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govresearchgate.net The reaction typically proceeds through an oxocarbenium ion intermediate, which undergoes an endo cyclization to form the THP ring. beilstein-journals.org The stereochemical outcome is often controlled by employing chair-like transition states, which minimize steric interactions. nih.gov

Various Lewis acids and Brønsted acids are employed to catalyze the reaction, influencing both yield and stereoselectivity. For the synthesis of a 2,4-disubstituted oxane relevant to the target compound, a homoallylic alcohol would be reacted with isobutyraldehyde (B47883) (to introduce the isopropyl group). The subsequent trapping of the cyclic carbocation intermediate dictates the substituent at the 4-position.

Several variations of the Prins cyclization have been developed to enhance its utility and stereocontrol:

Silyl-Prins Cyclization: Using allylsilanes as nucleophiles allows for a tandem allylation-cyclization sequence, providing access to highly substituted THPs. nih.govbeilstein-journals.org

Mukaiyama Aldol–Prins (MAP) Cascade: This approach introduces a nucleophile into an enol ether, which effectively traps the reactive oxocarbenium ion, preventing side reactions and leading to functionalized tetrahydropyrans. beilstein-journals.org

Catalytic Systems: The use of catalysts such as SnCl₄, TMSOTf, and perrhenic acid (O₃ReOH) has been explored to achieve high diastereoselectivity, often favoring the formation of cis-2,6-disubstituted products. researchgate.netrsc.org

Catalyst SystemSubstratesKey FeaturePredominant Stereochemistry
Brønsted SuperacidUnsaturated Enol Ether + AldehydeHighly diastereoselective cyclization. nih.govcis-2,6-disubstituted
TiCl₄ / TMSOTfHomoallylic Alcohol + AldehydeRearrangement of a 7-membered cyclic acetal (B89532) intermediate. nih.govbeilstein-journals.orgtrans-2,6-disubstituted (14:1 dr)
O₃ReOH (Perrhenic Acid)3-Chlorohomoallylic Alcohol + AldehydeDirect synthesis of tetrahydropyran-4-ones. rsc.orgcis-2,6-disubstituted
FeCl₃Homoallylic Alcohol + AldehydeUsed in one-pot catalytic processes for unsymmetrical products. ntu.edu.sgsyn-4-chloro-2,6-disubstituted

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing cyclic systems, including oxane scaffolds. In an oxa-Diels-Alder reaction, the diene or dienophile contains an oxygen atom, which becomes the heteroatom in the resulting ring. For the synthesis of a tetrahydropyran ring, the reaction involves tethering a diene to an oxygen-containing dienophile (e.g., an enol ether) or vice-versa. Upon thermal or Lewis acid-catalyzed activation, the molecule undergoes cyclization to form the bicyclic oxane core. nih.gov

This methodology offers excellent control over stereochemistry, as the relative configuration of the substituents in the tether is translated into the final product in a predictable manner, often favoring an endo transition state. nih.gov The reaction cascade can be initiated by an inverse electron demand Diels-Alder reaction, which proceeds through a cycloadduct that generates a carbonyl ylide intermediate for subsequent reactions. nih.gov

Transition metal catalysis provides an alternative to traditional thermal methods for cycloadditions, often proceeding under milder conditions with unique selectivity. williams.edu Various transition metals, including rhodium (Rh), nickel (Ni), palladium (Pd), and copper (Cu), have been shown to catalyze [4+2] cycloaddition reactions to form six-membered rings. researchgate.net

These catalyzed processes can circumvent the high-energy barriers associated with thermal Diels-Alder reactions, particularly for unactivated substrates. williams.edu For instance, nickel-catalyzed intramolecular cycloadditions of dienes with unactivated alkynes proceed under mild conditions where the thermal reaction fails. williams.edu By incorporating an oxygen atom into the tether connecting the diene and the alkyne, this strategy can be adapted to synthesize oxane rings. The mechanism often involves the formation of a metallacyclopentene intermediate, followed by reductive elimination to yield the final cycloadduct. These reactions are valuable for creating complex, fused-ring systems containing the tetrahydropyran motif. williams.edursc.org

CatalystReaction TypeSubstratesKey Advantage
Nickel (Ni) complexesIntramolecular [4+2]DienynesEffective for unactivated substrates under mild conditions. williams.edu
Rhodium (Rh) complexesIntramolecular [6+2]2-Vinylcyclobutanones + AlkenesConstruction of eight-membered rings fused to other systems. rsc.org
Palladium (Pd) complexes[4+2] CycloadditionVariousWidely used for constructing six-membered heterocycles. researchgate.net

Strategies for Introduction of the Acetate (B1210297) Moiety

Once the tetrahydropyran ring is formed, the next crucial step is the introduction of the methyl acetate group (-CH₂COOCH₃) at the C4 position. A common and effective strategy involves starting with a tetrahydropyran-4-one precursor, which can be synthesized directly via methods like the O₃ReOH-catalyzed Prins cyclization. rsc.org

From the ketone, several routes can be envisioned:

Wittig Reaction or Horner-Wadsworth-Emmons Olefination: The ketone can be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion (e.g., triethyl phosphonoacetate) to introduce the acetate group as an α,β-unsaturated ester. Subsequent reduction of the double bond would yield the desired saturated acetate side chain.

Alkylation of an Enolate: The ketone can be deprotonated to form an enolate, which is then alkylated with a methyl haloacetate (e.g., methyl bromoacetate). This directly installs the acetate moiety at the carbon adjacent to the carbonyl. The remaining ketone functionality would then need to be removed, for example, via Wolff-Kishner or Clemmensen reduction, or by conversion to a thioketal followed by desulfurization.

Reformatsky Reaction: The tetrahydropyran-4-one can be reacted with an α-halo ester (like methyl bromoacetate) and zinc metal to form a β-hydroxy ester. Dehydration of the alcohol followed by reduction of the resulting double bond provides another route to the final product.

Methods for Incorporating the Isopropyl Substituent onto the Oxane Ring

The isopropyl group at the C2 position of the oxane ring is typically incorporated by using a corresponding aldehyde as a starting material in the ring-forming cyclization reaction. In the context of the Prins cyclization (Section 2.1.1), the reaction between a homoallylic alcohol and isobutyraldehyde ((CH₃)₂CHCHO) directly and efficiently installs the isopropyl group at the C2 position of the newly formed tetrahydropyran ring. nih.gov The stereochemistry at this position is established during the cyclization step, often with high diastereoselectivity depending on the catalyst and reaction conditions chosen. This substrate-controlled approach is highly convergent, as it builds complexity and establishes a key stereocenter in a single step.

Chemoenzymatic and Biocatalytic Approaches in Oxane Ester Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biocatalysts. nih.gov Enzymes are particularly valuable for establishing stereocenters with high enantiomeric purity, a common challenge in purely chemical syntheses. acs.org

For the synthesis of chiral oxane esters, biocatalysis can be employed in several ways:

Enzymatic Kinetic Resolution (EKR): A racemic mixture of a key intermediate, such as a substituted tetrahydropyranol, can be resolved using enzymes like lipases or acyltransferases. mdpi.com These enzymes selectively acylate one enantiomer of the alcohol, allowing the acylated product and the unreacted alcohol enantiomer to be separated. This is a robust method for obtaining optically active building blocks. nih.gov

Asymmetric Reduction: If the synthesis proceeds through a tetrahydropyran-4-one intermediate, a ketoreductase (KRED) can be used to asymmetrically reduce the ketone to a chiral alcohol. acs.org These enzymes, often requiring a cofactor like NAD(P)H, can provide access to either enantiomer of the alcohol with very high enantioselectivity. acs.orgnih.gov

Enzymatic Cyclization: Nature utilizes enzymes to perform complex cyclization reactions to form heterocyclic natural products. uni-hannover.de Researchers are increasingly harnessing these enzymes, such as intramolecular Michael-type addition (IMOMA) cyclases, or engineering new enzymatic functions to construct complex scaffolds like the tetrahydropyran ring in a highly stereocontrolled manner. uni-hannover.de This approach can offer a green and efficient alternative to traditional chemical methods.

Green Chemistry Considerations in Synthetic Protocols for Oxane Esters

The application of green chemistry principles to the synthesis of oxane esters, including Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate, is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key considerations in the synthesis of oxane esters include atom economy, the use of renewable feedstocks, selection of environmentally benign solvents, and the application of catalytic methods.

Atom Economy: Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy maximize the incorporation of starting materials into the final product, thereby minimizing waste. primescholars.com For the synthesis of oxane esters, addition reactions, such as the Prins cyclization, can exhibit high atom economy as all the atoms of the reactants are incorporated into the product. In contrast, substitution reactions that generate stoichiometric byproducts have lower atom economy. The goal is to design synthetic routes that maximize this efficiency. rsc.org For instance, catalytic hydrogenation is a process that improves atom economy by efficiently converting unsaturated compounds. jocpr.com

Renewable Feedstocks: The use of renewable feedstocks, primarily derived from biomass, is a cornerstone of sustainable chemistry. youtube.com Lignocellulose, composed of cellulose (B213188), hemicellulose, and lignin, represents a vast and renewable source of carbon for chemical synthesis. nih.gov Platform molecules derived from biomass, such as furfural (B47365) and levulinic acid, can serve as starting materials for the synthesis of oxane derivatives. nih.gov For example, 2-methyltetrahydrofuran, which has a similar structure to oxane, can be produced from the hydrogenation of levulinic acid. nih.gov The development of synthetic pathways that utilize these bio-based building blocks can significantly reduce the environmental footprint associated with the production of oxane esters. researchgate.netpsu.edu

Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer, more sustainable alternatives. rsc.org For esterification reactions, solvents like dimethyl carbonate (DMC) have been identified as greener alternatives to hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgresearchgate.net The ideal solvent should have a low environmental impact, be recyclable, and not pose significant safety risks. Water is often considered the ultimate green solvent, and developing aqueous-based synthetic methods for oxane esters is a key research area. nih.gov

Catalysis: Catalytic reactions are preferred over stoichiometric ones because they reduce waste by using small amounts of a catalyst that can be recycled and reused. rsc.org In the context of oxane ester synthesis, acid catalysts are often required for reactions like esterification and cyclization. youtube.comyoutube.com The development of solid acid catalysts or recyclable homogeneous catalysts can simplify purification processes and minimize waste generation. Furthermore, biocatalysis, using enzymes like lipases, offers a green alternative for ester synthesis under mild reaction conditions. nih.govmedcraveonline.com Recently, innovative bimetallic oxide cluster catalysts have shown high efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, a much more environmentally friendly approach. labmanager.com

The following table summarizes key green chemistry considerations and their application in the synthesis of oxane esters.

Green Chemistry PrincipleApplication in Oxane Ester SynthesisPotential Benefits
High Atom Economy Prioritizing addition and cyclization reactions over substitution reactions. rsc.orgReduced waste generation, increased process efficiency. jocpr.com
Renewable Feedstocks Utilizing biomass-derived platform molecules (e.g., from cellulose, terpenes) as starting materials. nih.govpsu.eduReduced reliance on fossil fuels, lower carbon footprint. youtube.com
Safer Solvents Replacing hazardous solvents (e.g., DCM, DMF) with greener alternatives like dimethyl carbonate or developing solvent-free conditions. rsc.orgImproved worker safety, reduced environmental pollution.
Catalysis Employing recyclable solid acid catalysts, biocatalysts (enzymes), or advanced metallic catalysts for esterification and cyclization steps. rsc.orglabmanager.comMinimized waste, lower energy consumption, increased reaction selectivity.

By integrating these green chemistry principles into the design of synthetic routes for this compound and its analogs, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes. nih.govkean.edu

Spectroscopic and Structural Elucidation of Methyl 2 2 Propan 2 Yl Oxan 4 Yl Acetate

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate is expected to exhibit distinct absorption bands corresponding to its core functional groups: the ester and the oxane (tetrahydropyran) ring. libretexts.orgrockymountainlabs.com

The most prominent feature in the spectrum would be the strong, sharp absorption band from the ester carbonyl (C=O) stretch, which typically appears in the 1750-1735 cm⁻¹ region for saturated aliphatic esters. researchgate.net This intense peak is a definitive indicator of the ester moiety. rockymountainlabs.com

Additionally, the ester group is characterized by two C-O stretching vibrations. researchgate.net The asymmetric C-O-C stretch, involving the bond between the carbonyl carbon and the ether oxygen, generally produces a strong band between 1300 cm⁻¹ and 1150 cm⁻¹. The symmetric stretch, associated with the O-CH₃ bond, also falls within this region.

The oxane ring, being a cyclic ether, contributes a characteristic C-O-C stretching band, which is typically strong and found in the 1150-1050 cm⁻¹ range. pressbooks.pub The spectrum would also feature various C-H stretching and bending vibrations. Absorptions just below 3000 cm⁻¹ are attributable to the sp³ C-H stretching of the isopropyl, methyl, and oxane ring methylene (B1212753) groups.

Table 1: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1750-1735 Strong
Ester C-O-C Asymmetric Stretch 1300-1150 Strong
Oxane (Ether) C-O-C Stretch 1150-1050 Strong
Alkane C-H Stretch 2990-2850 Medium-Strong

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that simplifies the analysis of liquid and solid samples by eliminating the need for extensive sample preparation. researchgate.net For a compound like this compound, which is likely a liquid or a low-melting solid, ATR-IR is an ideal method for rapid and high-quality spectral acquisition.

The technique operates on the principle of total internal reflection. An infrared beam is passed through a crystal of high refractive index (the ATR crystal), creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. This interaction allows for the absorption of IR radiation by the sample at specific wavelengths, resulting in an attenuated reflection that is detected by the instrument. The limited penetration depth of the evanescent wave makes ATR particularly effective for highly absorbing samples. researchgate.net The resulting spectrum is qualitatively similar to a traditional transmission spectrum, providing the same valuable information about the molecule's functional groups as outlined in the preceding section.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org For this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of its atoms.

A key structural feature of interest is the conformation of the six-membered oxane ring. Saturated six-membered rings typically adopt a stable chair conformation to minimize steric and torsional strain. X-ray analysis would confirm this and determine the orientation of the substituents at the C2 and C4 positions—whether they are in axial or equatorial positions. This information is crucial for understanding the molecule's steric and electronic properties.

Furthermore, since the molecule is chiral, with stereocenters at C2 and C4 of the oxane ring, X-ray crystallography on an enantiomerically pure crystal is the gold standard for determining its absolute configuration. wikipedia.orglibretexts.org This is achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. wikipedia.org The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correct absolute stereochemistry. researchgate.net A value close to zero for a given stereochemical model confirms its correctness.

Table 2: Illustrative Crystallographic Data Parameters This table presents an example of the type of data obtained from an X-ray crystallographic analysis and does not represent experimental data for the title compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)7.2, 6.4, 9.9
β (°)92.2
Volume (ų)458.6
Z2
Flack Parameter0.05(7)

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Oxane Esters

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. nih.gov

The CD spectrum of an enantiomer of this compound would display positive or negative peaks, known as Cotton effects, in regions where the molecule has a chromophore that absorbs light. The primary chromophore in this molecule is the ester carbonyl group (C=O), which undergoes an n → π* electronic transition in the ultraviolet region.

The sign and intensity of the Cotton effects are highly sensitive to the stereochemical environment around the chromophore. nih.gov Therefore, the CD spectrum serves as a unique fingerprint for a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted by quantum-chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be reliably assigned. nih.gov This combination of experimental and theoretical approaches provides a powerful tool for stereochemical analysis when single crystals for X-ray crystallography are not available or as a complementary method of confirmation. nih.gov

Table 3: Hypothetical Key Features in a CD Spectrum This table illustrates the type of data obtained from a CD experiment and is not based on measured data for the title compound.

TransitionWavelength (λ_max)Sign of Cotton Effect
n → π* (C=O)~215 nmPositive (+)

Reactivity and Reaction Mechanisms of Methyl 2 2 Propan 2 Yl Oxan 4 Yl Acetate

Ester Hydrolysis and Transesterification Reactions of the Methyl Acetate (B1210297) Moiety.

The methyl acetate moiety is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-[2-(propan-2-yl)oxan-4-yl]acetic acid, and methanol (B129727).

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. This process is irreversible.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

ReactionReagents/ConditionsProducts
Acid-Catalyzed HydrolysisH₃O⁺, Heat2-[2-(propan-2-yl)oxan-4-yl]acetic acid + Methanol
Base-Catalyzed HydrolysisNaOH, H₂O, HeatSodium 2-[2-(propan-2-yl)oxan-4-yl]acetate + Methanol
TransesterificationR-OH, Acid or Base CatalystMethyl 2-[2-(propan-2-yl)oxan-4-yl]acetate + R-OH ⇌ Alkyl 2-[2-(propan-2-yl)oxan-4-yl]acetate + Methanol

Functionalization and Derivatization Reactions on the Tetrahydropyran (B127337) Ring System.

The tetrahydropyran ring, being a saturated ether, is generally unreactive. However, functionalization can be achieved through reactions involving C-H bond activation, often mediated by radical or organometallic species. The presence of the ether oxygen can influence the regioselectivity of these reactions by stabilizing adjacent radicals or cations.

Methods for the synthesis of substituted tetrahydropyrans, such as the Prins cyclization, intramolecular oxa-Michael reactions, and hetero-Diels-Alder reactions, provide routes to a variety of functionalized oxane cores. whiterose.ac.ukrsc.orgbohrium.com Derivatization of the pre-formed ring system of "this compound" would likely involve radical halogenation or other C-H functionalization methods, with the position of attack being influenced by the directing effects of the existing substituents.

Regioselectivity and Stereoselectivity in Transformations Involving the Oxane Core.

Regioselectivity is the preference for a reaction to occur at a particular position on a molecule. wikipedia.orgnumberanalytics.com In the context of the oxane core of "this compound," any reaction would need to differentiate between the various C-H bonds. The positions adjacent to the ring oxygen (C-2 and C-6) are often activated towards radical abstraction or deprotonation due to the stabilizing effect of the oxygen atom.

Stereoselectivity in reactions involving the oxane ring is heavily influenced by the preferred chair conformation of the ring. Substituents will preferentially occupy equatorial positions to minimize steric strain. The stereochemical outcome of reactions, such as additions to the ring or substitutions on it, will be dictated by the steric accessibility of the reaction site, with reagents preferentially attacking from the less hindered face. For instance, in Prins cyclizations, the stereochemical outcome is often rationalized by a chair-like transition state, leading to predominantly all-cis products. beilstein-journals.orgnih.gov Highly stereoselective routes to substituted tetrahydropyrans can be achieved through methods like intramolecular allylation. organic-chemistry.org

The stereochemistry of the existing substituents (the isopropyl group at C-2 and the acetate group at C-4) will play a crucial role in directing the stereochemical outcome of any subsequent transformations.

Mechanistic Investigations of Key Chemical Reactions.

Radical reactions are a key method for the synthesis and functionalization of tetrahydropyran rings. acs.org The formation of tetrahydropyranyl radicals via hydrogen abstraction has been studied computationally, providing insight into the energetics of these processes. montclair.edu The mechanism for silyl-mediated cross-coupling reactions involving tetrahydropyran derivatives has been proposed to proceed through the generation of a stabilized silyl (B83357) radical, which then abstracts a halogen atom to generate a nucleophilic radical species. nih.gov

In the context of "this compound," a radical reaction would likely proceed via abstraction of a hydrogen atom from the tetrahydropyran ring. The stability of the resulting radical would determine the regioselectivity of the reaction. The C-2 position, being adjacent to the ring oxygen and substituted with an isopropyl group, would be a likely site for radical formation.

Influence of the Isopropyl Substituent on Reaction Outcomes and Selectivity.

The isopropyl group at the C-2 position has a significant steric and electronic influence on the reactivity of the molecule.

Steric Hindrance: The bulky isopropyl group will sterically hinder attack at the C-2 and adjacent positions. This can influence the regioselectivity of reactions, favoring attack at less hindered sites. It can also influence the stereoselectivity by directing incoming reagents to the opposite face of the ring. The change from a methyl to an isopropyl substituent has been shown to have a pronounced effect on the reducibility of related ketone compounds. mdpi.com

Electronic Effects: As an electron-donating group, the isopropyl substituent can stabilize adjacent carbocations or radicals that may form during a reaction. This can enhance the rate of reactions that proceed through such intermediates at the C-2 position.

The interplay between these steric and electronic effects will ultimately determine the outcome and selectivity of reactions involving "this compound." For example, in nucleophilic substitution reactions of tetrahydropyran acetals, the nature and position of substituents can significantly alter the stereochemical outcome. nih.gov

Computational and Theoretical Investigations of Methyl 2 2 Propan 2 Yl Oxan 4 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a cornerstone in the computational analysis of "Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate". This quantum mechanical modeling method is instrumental in investigating the electronic structure of molecules to derive various properties. By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for a molecule of this size.

The conformational landscape of "this compound" is complex due to the flexibility of the oxane ring and the rotational freedom of its side chains—the isopropyl and methyl acetate (B1210297) groups. A thorough conformational analysis using DFT can identify the most stable geometric arrangements (conformers) of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The most stable conformers correspond to the minima on the potential energy surface.

Table 1: Hypothetical Relative Energies of "this compound" Conformers

Conformer Oxane Ring Conformation Isopropyl Group Orientation Methyl Acetate Group Orientation Relative Energy (kcal/mol)
1 Chair Equatorial Equatorial 0.00
2 Chair Axial Equatorial 2.5
3 Chair Equatorial Axial 3.1

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that helps in understanding the chemical reactivity of "this compound". The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. DFT calculations can map the spatial distribution of these orbitals, revealing the most probable sites for nucleophilic and electrophilic attack. For "this compound", the HOMO is likely to be localized on the oxygen atoms of the oxane ring and the ester group, while the LUMO may be centered on the carbonyl carbon of the ester.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical FMO Energies and Reactivity Descriptors for "this compound"

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy 1.2
HOMO-LUMO Gap 7.7
Electronegativity (χ) 2.65
Chemical Hardness (η) 3.85

DFT calculations are highly effective in predicting the spectroscopic properties of molecules. Theoretical vibrational (infrared) spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These predicted spectra can be compared with experimental IR spectra to aid in the structural elucidation of the molecule. For "this compound", characteristic peaks for C-O stretching in the ether and ester groups, and C=O stretching in the ester, would be of particular interest.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using DFT. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be determined. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and for confirming the stereochemistry of the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in "this compound"

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carbonyl (C=O) 172.5 171.8
O-CH₃ 51.8 51.2
Oxane C2 75.3 74.9

Computational Analysis of Structural Influences on Chemical Reactivity and Selectivity

The three-dimensional structure of "this compound" plays a critical role in determining its chemical reactivity and selectivity. Computational analysis allows for a detailed exploration of how different structural features, such as the conformation of the oxane ring and the stereochemistry of its substituents, influence the molecule's behavior in chemical reactions.

For instance, the accessibility of the ester group to nucleophilic attack can be significantly affected by the steric hindrance imposed by the bulky isopropyl group and the conformation of the oxane ring. DFT calculations can model the transition states of potential reactions, such as hydrolysis of the ester, to determine the activation energies. By comparing the activation energies for different reaction pathways, it is possible to predict the most likely products and understand the origins of stereoselectivity.

Mechanistic Computational Studies of Elementary Reaction Steps in Oxane Ester Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. unizin.org For reactions involving "this compound", such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves identifying the reactants, products, and all intermediate species and transition states. unizin.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. This analysis is based on partitioning the crystal space into regions associated with each molecule. The Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. For "this compound", this analysis would reveal the nature and strength of interactions such as hydrogen bonds (if present), van der Waals forces, and other close contacts that govern the crystal packing. This information is vital for understanding the solid-state properties of the compound, including its melting point and solubility.

Table 4: List of Compounds Mentioned

Compound Name

Derivatization and Analog Development Based on the Methyl 2 2 Propan 2 Yl Oxan 4 Yl Acetate Scaffold

Chemical Modifications of the Methyl Ester Group

The methyl ester functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Standard laboratory procedures can be employed to modify this group, leading to the generation of libraries of derivatives with altered physicochemical properties. Key modifications include hydrolysis, amidation, reduction, and transesterification. google.com

Hydrolysis to Carboxylic Acid: The most fundamental modification is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF) or methanol (B129727). researchgate.netcommonorganicchemistry.com Acid-catalyzed hydrolysis is also a viable, though often reversible, method that requires a large excess of water to drive the reaction to completion. commonorganicchemistry.commnstate.edu The resulting carboxylic acid serves as a crucial intermediate for further derivatization, such as the formation of amides with a broader range of amines.

Amidation: Direct conversion of the methyl ester to an amide can be accomplished by reaction with a primary or secondary amine. While this reaction can be sluggish, modern catalytic methods have enhanced its efficiency. Nickel-catalyzed amidation, for example, has been shown to be effective for the coupling of simple methyl esters with various amines. acs.orgresearchgate.net Metal-free approaches, sometimes utilizing water as a green solvent at elevated temperatures, have also been developed for direct amidation. nih.gov These methods allow for the synthesis of a wide array of primary, secondary, and tertiary amides. google.com

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-[2-(propan-2-yl)oxan-4-yl]ethanol. Potent reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. commonorganicchemistry.com For greater selectivity, other reagents such as diisobutylaluminum hydride (DIBAL-H) can be employed. commonorganicchemistry.com Reductions using sodium borohydride (NaBH4) are also possible, often in the presence of a catalyst or at elevated temperatures. researchgate.netresearchgate.netmdpi.com The resulting alcohol provides a new site for functionalization, for example, through etherification or esterification with different acyl groups.

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a typical procedure, the methyl ester is treated with a large excess of the desired alcohol in the presence of a catalyst. For instance, reacting the parent compound with ethanol and an acid catalyst would yield Ethyl 2-[2-(propan-2-yl)oxan-4-yl]acetate. This method allows for the fine-tuning of the steric and electronic properties of the ester group.

The following table summarizes common modifications of the methyl ester group:

TransformationReagents and ConditionsResulting Functional Group
HydrolysisLiOH, H₂O/THF; or H₂SO₄, H₂OCarboxylic Acid (-COOH)
AmidationR¹R²NH, Ni Catalyst; or R¹R²NH, H₂O, HeatAmide (-CONR¹R²)
ReductionLiAlH₄, THF; or NaBH₄, CeCl₃, EtOHPrimary Alcohol (-CH₂OH)
TransesterificationR'OH, H⁺ or RO⁻ catalystEster (-COOR')

Strategies for Functionalization of the Isopropyl Group

Functionalizing the isopropyl group presents a greater challenge due to the inert nature of its C-H bonds. However, advances in synthetic methodology, particularly in the field of C-H activation, offer potential pathways for its derivatization.

C-H Activation: Directed C-H activation is a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. sigmaaldrich.com This approach typically involves a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) that is directed to a specific C-H bond by a coordinating functional group within the substrate molecule. youtube.com While the existing functional groups in Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate may not be optimally positioned for directing activation of the isopropyl C-H bonds, derivatization of the molecule to install a suitable directing group could enable this strategy. sigmaaldrich.com

Photoredox catalysis is another modern approach that can generate radical intermediates under mild conditions, which can then undergo C-H functionalization. youtube.com These cutting-edge methods could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the isopropyl position, leading to novel analogs that would be difficult to access through traditional synthetic routes. scripps.edunoelresearchgroup.com Such strategies remain an area of active research and would represent an exploratory approach to developing derivatives of the target scaffold.

Synthesis of Substituted Oxane Analogs

Creating analogs with different substitution patterns on the oxane (tetrahydropyran) ring requires synthetic strategies that build the heterocyclic core with the desired functionalities in place. The tetrahydropyran (B127337) ring is a common motif in natural products, and numerous methods for its stereoselective synthesis have been developed. syr.edumdpi.com

De Novo Synthesis Strategies: Several synthetic routes can be envisioned to construct substituted oxane rings. These methods often involve the cyclization of a linear precursor.

Intramolecular Hydroalkoxylation: An acyclic alkenol can undergo an acid-mediated intramolecular cyclization to form the tetrahydropyran ring. This method can be highly stereoselective, allowing for the controlled formation of polysubstituted oxanes. mdpi.com

Metal-Catalyzed Cross-Coupling: The synthesis can involve the use of metal-catalyzed cross-coupling reactions to build a carbon skeleton that can subsequently be cyclized to the desired oxane. For example, cobalt- or iron-catalyzed reactions can be used to form key C-C bonds in the precursor molecule. syr.edu

Intramolecular Williamson Etherification: A common and straightforward method involves the cyclization of a halo-alcohol or a diol that has been selectively activated at one hydroxyl group (e.g., as a tosylate).

Prins Cyclization: The acid-catalyzed reaction of an alkene with an aldehyde can be used to construct the tetrahydropyran ring system.

Direct Functionalization of the Oxane Ring: Similar to the functionalization of the isopropyl group, direct C-H functionalization of the oxane ring is a potential strategy for introducing substituents. Palladium-catalyzed stereoselective C-H arylation has been demonstrated on aminotetrahydropyrans. nih.gov Nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins has also been reported, providing a direct method for constructing C-C bonds on the ring. researchgate.net

The table below outlines some general approaches for the synthesis of substituted oxane analogs.

Synthetic ApproachBrief Description
Intramolecular HydroalkoxylationAcid-mediated cyclization of an unsaturated alcohol to form the oxane ring. mdpi.com
Metal-Catalyzed CouplingUse of transition metals to form key bonds in a precursor that is later cyclized. syr.edu
Paternò–Büchi ReactionA [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane, which can potentially be rearranged or expanded.
C-H FunctionalizationDirect introduction of functional groups onto the existing oxane ring via catalytic C-H activation. nih.govresearchgate.net

Development of Chiral Analogs and Diastereomers for Academic Exploration

The structure of this compound contains at least two stereocenters, at positions C2 and C4 of the oxane ring. This gives rise to the possibility of four diastereomers (assuming the isopropyl group is cis/trans to the acetate (B1210297) group). The synthesis and biological evaluation of these individual stereoisomers are crucial for understanding the three-dimensional requirements for activity.

Stereoselective Synthesis: The development of chiral analogs relies on stereoselective synthetic methods. Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of heterocyclic compounds. scispace.com For example, a domino Michael/hemiacetalization reaction can be used to construct functionalized chromanes with high stereocontrol, and similar principles could be applied to oxane synthesis. scispace.com Chiral phosphoric acids have also been used to catalyze asymmetric intramolecular oxa-Michael reactions to yield tetrahydropyrans with high enantioselectivity. whiterose.ac.uk By employing chiral catalysts or starting from enantiomerically pure building blocks, it is possible to synthesize specific stereoisomers of the target compound and its derivatives.

Separation of Stereoisomers: When a synthesis produces a mixture of stereoisomers, chromatographic separation is a common method for their isolation.

Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). nih.gov

Enantiomer Separation: If a racemic mixture is produced, it can be separated into its constituent enantiomers. This is often achieved by chiral HPLC, which uses a chiral stationary phase to differentially interact with the two enantiomers. mdpi.com Another approach involves derivatizing the racemic mixture with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional chromatography, followed by the removal of the chiral auxiliary. nih.gov Capillary electrophoresis using chiral selectors like cyclodextrins is another powerful technique for enantiomeric separation. nih.govresearchgate.net

The exploration of these stereoisomers is fundamental for academic research into the molecule's potential interactions with biological systems.

MethodApplicationDescription
Asymmetric CatalysisSynthesis of specific enantiomers or diastereomersUtilizes a chiral catalyst to control the stereochemical outcome of a reaction. scispace.comwhiterose.ac.uk
Chiral Pool SynthesisSynthesis of specific enantiomers or diastereomersEmploys enantiomerically pure starting materials derived from natural sources.
Chiral ChromatographySeparation of enantiomers and diastereomersUses a chiral stationary phase (for enantiomers) or standard silica gel (for diastereomers) to resolve mixtures. nih.govmdpi.com
Derivatization with Chiral AgentSeparation of enantiomersReacts a racemic mixture with a chiral auxiliary to form separable diastereomers. nih.gov

Advanced Analytical Methodologies for Detection and Characterization of Methyl 2 2 Propan 2 Yl Oxan 4 Yl Acetate

Chiral Chromatographic Techniques for Enantiomeric Separation (HPLC, GC, CE)

Chiral chromatography is the cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment in which the enantiomers exhibit different affinities, leading to differential retention times. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for the enantiomeric separation of compounds like Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction strength results in different retention times, allowing for their separation and quantification. For an oxane ester such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. aip.org

Gas Chromatography (GC): Chiral GC is suitable for the analysis of volatile and thermally stable compounds. researchgate.net While this compound may require derivatization to increase its volatility, chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can provide excellent enantiomeric resolution. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. Temperature programming is a key parameter in optimizing chiral GC separations; lower temperatures often lead to better selectivity but longer analysis times. researchgate.net

Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that utilizes a chiral selector added to the background electrolyte. nih.gov For neutral compounds like this compound, a charged chiral selector, such as a cyclodextrin derivative, is necessary to induce differential migration of the enantiomers in the electric field. pjps.pkresearchgate.net The technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. pjps.pk

TechniqueChiral Selector/Stationary PhaseMobile Phase/Carrier GasDetection MethodHypothetical Retention Times (min)
HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane:Isopropanol (90:10, v/v)UV (210 nm)Enantiomer 1: 12.5, Enantiomer 2: 14.2
GCDerivatized β-cyclodextrinHeliumFlame Ionization Detector (FID)Enantiomer 1: 18.3, Enantiomer 2: 18.9
CEHeptakis(2,6-di-O-methyl)-β-cyclodextrinPhosphate buffer (pH 2.5) with selectorUV (210 nm)Enantiomer 1: 9.8, Enantiomer 2: 10.1

The selection and optimization of the chiral stationary phase (CSP) are paramount for achieving successful enantiomeric separation of oxane esters. researchgate.net The choice of CSP depends on the specific molecular structure of the analyte and the nature of the interactions possible (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance). For oxane esters, polysaccharide-based and cyclodextrin-based CSPs are generally the most successful.

Optimization of the separation involves a systematic variation of several parameters to achieve baseline resolution of the enantiomeric peaks. kindle-tech.com Key parameters include:

Mobile Phase Composition: In HPLC, the ratio of the non-polar solvent to the polar modifier significantly influences selectivity and retention. aip.org

Temperature: Both in HPLC and GC, temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity. kindle-tech.com

Flow Rate/Voltage: In HPLC and CE respectively, these parameters can be adjusted to improve peak shape and resolution.

ParameterCondition ACondition BHypothetical Resolution (Rs)Rationale for Change
Mobile Phase Ratio (Hexane:IPA)95:590:10Condition A: 1.2, Condition B: 1.8Increasing polar modifier can improve interaction with the CSP.
Column Temperature (°C)2515Condition A: 1.8, Condition B: 2.2Lower temperatures often enhance diastereomeric interactions.
Flow Rate (mL/min)1.00.8Condition A: 1.8, Condition B: 1.9A lower flow rate can increase efficiency and improve resolution.

Hyphenated Analytical Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of non-volatile compounds. After chiral separation by HPLC, the eluent is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate molecular ions, which can then be fragmented to provide structural information. For diastereomeric oxane esters, LC-MS can not only separate the isomers but also confirm their identity based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. nzytech.com The sample is first separated by GC, and the individual components are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization method that generates a characteristic fragmentation pattern, often referred to as a molecular fingerprint, which can be used for structural elucidation and library matching. The fragmentation of an oxane ester would likely involve cleavage of the ester group and fragmentation of the oxane ring. aip.org

TechniqueIonization MethodHypothetical m/z of Molecular Ion [M+H]⁺ or [M]⁺˙Hypothetical Key Fragment Ions (m/z)Structural Assignment of Fragments
LC-MSESI201.14141.09, 113.09, 85.06[M-CH₃OH-C₃H₇]⁺, [M-C₃H₇O-CH₃OH]⁺, [C₅H₉O]⁺
GC-MSEI200.13157.10, 115.08, 85.06, 59.02[M-C₃H₇]⁺˙, [M-C₃H₇-C₂H₂O]⁺˙, [C₅H₉O]⁺, [COOCH₃]⁺

Quantitative Spectroscopic Methods for Purity and Concentration Determination

Spectroscopic techniques are essential for determining the purity and concentration of a synthesized compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide valuable information.

Quantitative NMR (qNMR): ¹H NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative analysis. nih.govnih.gov By integrating the signals corresponding to specific protons in the molecule and comparing them to the integral of a certified internal standard of known concentration, the purity and concentration of this compound can be determined with high accuracy. researchgate.net

Hypothetical Proton AssignmentHypothetical Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH(CH₃)₂3.50septet1H
-OCH₃3.68singlet3H
-CH₂-COO-2.50doublet2H
Oxane ring protons1.20-2.10multiplet7H
-OCH(CH₃)₂1.15doublet6H

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. kindle-tech.com For this compound, characteristic absorption bands would be observed for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the C-H stretches of the alkyl groups. While primarily a qualitative technique, FTIR can be used for quantitative analysis by creating a calibration curve of absorbance versus concentration for a specific peak. researchgate.netnih.gov It can also indicate the presence of impurities if unexpected peaks are observed. kindle-tech.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is most effective for quantitative analysis of compounds containing chromophores that absorb light in the UV-Vis range. Since this compound lacks a significant chromophore, its absorbance in the standard UV-Vis range (200-800 nm) would be weak. sielc.com Therefore, direct UV-Vis spectroscopy is not the ideal method for its quantification. However, it can be used for the determination of acetate (B1210297) esters after a color-forming reaction. researchgate.net

Spectroscopic TechniqueHypothetical Wavenumber (cm⁻¹)/Wavelength (nm)AssignmentApplication
FTIR~1740C=O stretch (ester)Functional group identification, qualitative purity
FTIR~1100-1250C-O stretch (ester and ether)Functional group identification
FTIR~2850-2960C-H stretch (alkyl)Functional group identification
UV-Vis~210n → π* transition (ester carbonyl)Limited quantitative use due to low molar absorptivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate?

  • Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the oxan-4-yl core structure (e.g., via cyclization of a diol with a carbonyl compound under acidic conditions). Subsequent alkylation or esterification steps introduce the propan-2-yl and methyl acetate groups. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalytic agents (e.g., p-toluenesulfonic acid for cyclization). Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for verifying structural integrity .

Q. How is the compound characterized post-synthesis to confirm its structural conformation?

  • Answer: A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions and stereochemistry.
  • X-ray Crystallography: Resolves the 3D structure, including dihedral angles (e.g., deviations from planarity in the oxan ring) and intermolecular hydrogen bonding patterns (e.g., O—H···O interactions) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How does the conformation of the oxan ring influence the compound’s reactivity and intermolecular interactions?

  • Answer: The oxan ring’s chair or boat conformation affects steric hindrance and hydrogen-bonding potential. For example, a chair conformation with equatorial propan-2-yl groups minimizes steric clashes, enhancing solubility in non-polar solvents. Deviations from planarity (e.g., dihedral angles >40°) may disrupt π-π stacking in crystal lattices but facilitate hydrogen-bonded networks, as observed in related ester derivatives . Computational studies (e.g., DFT) can predict conformational stability and guide crystallization conditions .

Q. What computational approaches are used to model the compound’s interactions with biological targets?

  • Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed to predict binding affinities to enzymes or receptors. For instance, the ester moiety may interact with catalytic serine residues in hydrolases via nucleophilic attack, while the oxan ring’s hydrophobic surface complements binding pockets. Free energy perturbation (FEP) calculations quantify thermodynamic contributions of substituent modifications .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray results) for this compound?

  • Answer: Discrepancies may arise from dynamic effects (e.g., solution-phase conformational flexibility vs. rigid crystal structures). Strategies include:

  • Variable-Temperature NMR: Identifies rotational barriers or tautomeric equilibria.
  • DFT-Based NMR Prediction: Compares computed chemical shifts with experimental data to validate dominant conformers.
  • Crystallographic Refinement: Adjusts thermal parameters and occupancy rates to account for disorder in the crystal lattice .

Q. What structure-activity relationship (SAR) studies have been conducted on derivatives of this compound?

  • Answer: SAR studies focus on modifying the oxan ring’s substituents and ester groups. For example:

DerivativeStructural ModificationObserved Effect
Ethyl ester analogLonger alkyl chainReduced solubility, increased logP
Oxan-3-yl variantAltered ring conformationEnhanced enzymatic inhibition
Fluorinated propan-2-yl groupIncreased electronegativityImproved metabolic stability

These findings highlight the critical role of steric and electronic properties in biological activity .

Methodological Notes

  • Data Validation: Cross-reference crystallographic data (e.g., CCDC entries) with computational models to ensure accuracy.
  • Controlled Experiments: Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sensitive functional groups .
  • Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.